

Clotiapine: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: Clotiapine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine chemical class.^[1] First introduced in the 1970s, it has been utilized in several countries for the management of psychotic disorders.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of **clotiapine**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Identifiers

Clotiapine, with the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b]^[2]^[3]benzothiazepine, is a tricyclic compound characterized by a dibenzothiazepine core structure.^[1]^[4] This core is substituted with a chlorine atom and a methylpiperazinyl group, which are crucial for its pharmacological activity.

Identifier	Value
IUPAC Name	8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2][3]benzothiazepine[1][4]
SMILES String	<chem>CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl</chem> [4]
CAS Number	2058-52-8[1][3]
PubChem CID	16351[4]
Molecular Formula	C ₁₈ H ₁₈ ClN ₃ S[2]
Molecular Weight	343.87 g/mol [2]

Physicochemical Properties

The physicochemical properties of **clotiapine** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Property	Value
Melting Point	118-123 °C[5]
Boiling Point	~163.4 °C (rough estimate)[5]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol[5]
pKa	7.22 ± 0.42 (Predicted)[5]
LogP	3.6[6]

Pharmacological Properties

Clotiapine is classified as an atypical antipsychotic, exerting its therapeutic effects through a complex interaction with various neurotransmitter receptors in the central nervous system. Its mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Mechanism of Action

The antipsychotic efficacy of **clotiapine** is believed to stem from its ability to modulate dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. Simultaneously, its potent antagonism of 5-HT_{2A} receptors may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and may also have a beneficial effect on the negative symptoms of schizophrenia.[7]

Receptor Binding Profile

The following table summarizes the receptor binding affinities (K_i values) of **clotiapine** and compares them with other atypical antipsychotics, clozapine and quetiapine. Lower K_i values indicate higher binding affinity.

Receptor	Clotiapine (K _i , nM)	Clozapine (K _i , nM)	Quetiapine (K _i , nM)
Dopamine D ₂	~125[8]	125[8]	160[8]
Serotonin 5-HT _{2A}	High Affinity[7]	12[4]	304[9]
Serotonin 5-HT _{2C}	High Affinity[7]	10[9]	17.95[9]
Serotonin 5-HT ₃	High Affinity[7]	1.1[10]	-
Serotonin 5-HT ₆	High Affinity[7]	6.8[7]	10.60[9]
Serotonin 5-HT ₇	High Affinity[7]	4[7]	-
Histamine H ₁	-	1.1[7]	11[9]
Muscarinic M ₁	-	1.9[7]	120[8]
Adrenergic α ₁	-	6.8[7]	19[9]
Adrenergic α ₂	-	10[7]	84.41[9]

Note: Data for **clotiapine** is less extensively reported in direct comparative studies. The table includes qualitative descriptions where specific K_i values were not available in the searched literature. The values for clozapine and quetiapine are provided for comparative context.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of **clotiapine**.

Dopamine D₂ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (K_i) of **clotiapine** for the dopamine D₂ receptor.

Materials:

- Receptor Source: Membranes from cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).
- Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂/D₃ antagonist).
- Non-specific Binding Control: Haloperidol or another potent D₂ antagonist at a high concentration (e.g., 10 μM).
- Test Compound: **Clotiapine**, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester).

Procedure:

- Membrane Preparation:
 - Culture and harvest cells expressing the D₂ receptor.
 - Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

- Assay Setup (in a 96-well plate):
 - Total Binding: Add assay buffer, radioligand (at a concentration close to its K_d), and membrane preparation.
 - Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
 - Compound Competition: Add assay buffer, radioligand, varying concentrations of **clotiapine**, and membrane preparation.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of **clotiapine** to generate a competition curve.
 - Determine the IC_{50} value (the concentration of **clotiapine** that inhibits 50% of specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Synthesis of Clotiapine

The synthesis of **clotiapine** can be achieved through a multi-step process, with a key intermediate being 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine.

Step 1: Synthesis of 11-Chloro-dibenzo[b,f][2][3]thiazepine

- Dibenzo[b,f][2,3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl_3) in the presence of a base like N,N-dimethylaniline.
- The reaction mixture is heated under reflux, and upon completion, the product, 11-chloro-dibenzo[b,f][2,3]thiazepine, is isolated.

Step 2: Synthesis of 11-(1-Piperazinyl)dibenzo[b,f][2,3]thiazepine

- The 11-chloro-dibenzo[b,f][2,3]thiazepine is then condensed with piperazine. This reaction is typically carried out in a suitable solvent.

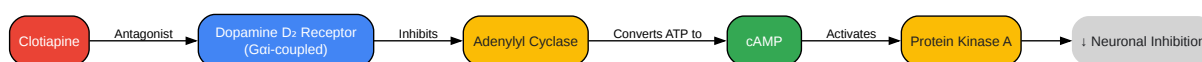
Step 3: Synthesis of **Clotiapine** (N-methylation)

- The resulting 11-(1-piperazinyl)dibenzo[b,f][2,3]thiazepine is then N-methylated at the piperazine ring. This can be achieved using a methylating agent such as methyl iodide or by reductive amination with formaldehyde and a reducing agent.

Visualizations

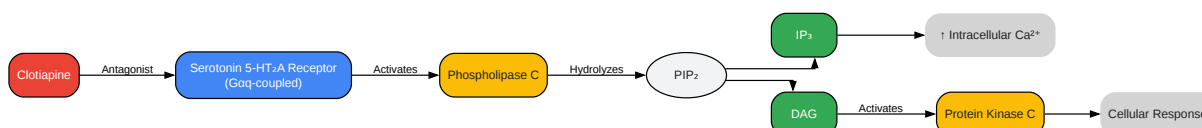
Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the D_2 and 5-HT_{2A} receptors, the main targets of **clotiapine**.



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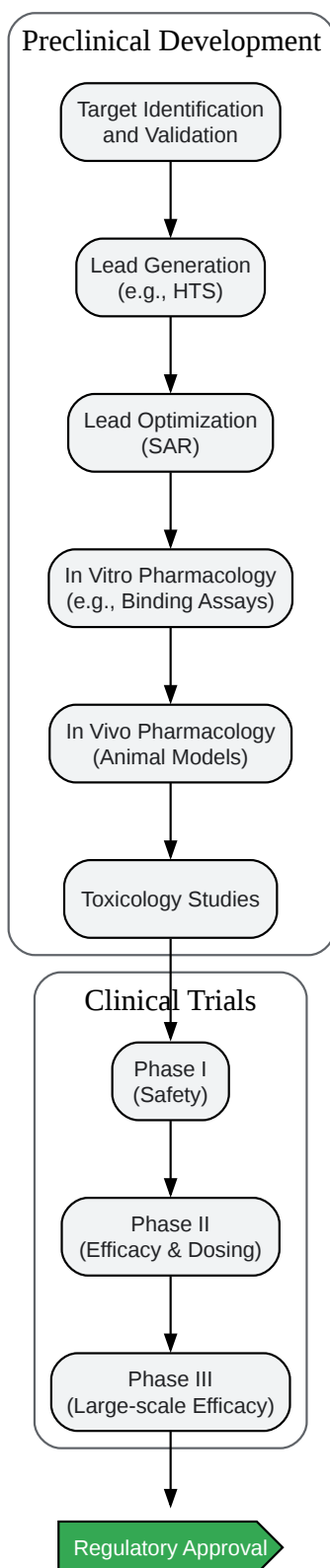
Caption: Dopamine D_2 Receptor Signaling Pathway.



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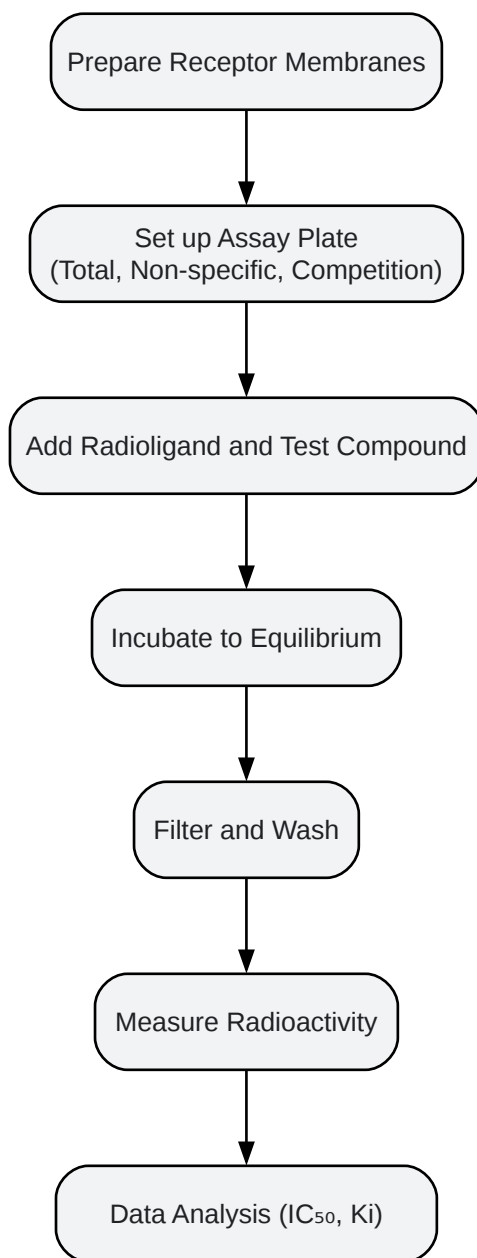
Caption: Serotonin 5-HT_{2A} Receptor Signaling Pathway.

Experimental and Developmental Workflows



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Caption: General Antipsychotic Drug Development Workflow.



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Caption: Competitive Radioligand Binding Assay Workflow.

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